Tert-butylammonium
Description
Current Academic Significance and Research Trajectories of Tert-butylammonium
The academic significance of this compound has surged, primarily driven by its application in materials science, particularly in the field of perovskite solar cells (PSCs). researchgate.net Research trajectories are increasingly focused on leveraging the unique steric and electronic properties of the bulky tert-butyl group to address critical challenges in device performance and stability.
A primary research focus is the use of this compound halides, such as this compound bromide (tBABr) and this compound iodide (tBAI), as additives in perovskite precursor solutions. msesupplies.comrsc.org The large radius of the this compound cation acts as a "splitter," inducing the formation of two-dimensional (2D) or mixed 2D-3D perovskite structures. msesupplies.comrsc.org These layered heterostructures have shown remarkable enhancements in moisture stability compared to conventional 3D methylammonium-based perovskites. ossila.com The bulky organic cation effectively passivates defects at the perovskite surface and grain boundaries, which is crucial for improving device performance. rsc.org
Beyond perovskites, this compound salts continue to be relevant in organic synthesis. This compound chloride, for example, is utilized as a phase-transfer catalyst, enabling reactions between reactants in immiscible phases. cymitquimica.com This application is fundamental in the synthesis of various organic compounds, including the preparation of specific tert-butyl derivatives. cymitquimica.com
Current research trajectories are aimed at:
Tuning Perovskite Morphology: Investigating how different concentrations of this compound additives can control the crystal growth, orientation, and morphology of perovskite films to optimize photovoltaic performance. msesupplies.comrsc.org
Enhancing Device Stability: Developing novel 2D-3D heterostructured perovskites using this compound to create ambient-air-stable solar cells. ossila.com
Interface Engineering: Applying this compound cations as a post-treatment surface modification to passivate defects and modulate hysteresis in perovskite solar cells, leading to impressive power conversion efficiencies over 20%. rsc.org
Exploring New Compositions: Combining this compound with other halides and cations to create novel perovskite architectures with unique properties, such as the t-BA₂PbBr₂I₂ Ruddlesden-Popper (RP) perovskite structure. greatcellsolarmaterials.comgreatcellsolarmaterials.com
Table 1: Key Research Applications of this compound
| Research Area | Application | Significance | Key Findings |
|---|---|---|---|
| Perovskite Solar Cells | Additive / Structural Modifier | Enhances moisture stability and device performance. msesupplies.comossila.com | Induces the formation of stable 2D/3D perovskite heterostructures. rsc.orgossila.com Passivates surface defects. rsc.org |
| Organic Synthesis | Phase-Transfer Catalyst | Facilitates reactions between immiscible reactants. cymitquimica.com | Enables the synthesis of various organic compounds and tert-butyl derivatives. cymitquimica.com |
| Materials Science | Precursor for Hybrid Materials | Forms novel layered perovskite structures. greatcellsolarmaterials.comacs.org | The combination of t-Butylammonium iodide and bromide enables the formation of the t-BA₂PbBr₂I₂ RP perovskite structure. greatcellsolarmaterials.com |
| Optoelectronics | Component in Perovskite LEDs | Potential for creating efficient and stable light-emitting diodes. ossila.com | Bulky alkyl groups enhance crystallinity, a principle applicable to LEDs. ossila.com |
Evolution of Research Paradigms Involving this compound Compounds
The scientific community's approach to this compound has undergone a significant evolution, shifting from a simplistic view to a more nuanced understanding of its functional capabilities. This change reflects a broader paradigm shift in materials chemistry, where the specific roles of organic cations are increasingly tailored and exploited. univ-tlemcen.dzijoc.org
Initially, within the paradigm of traditional organic and coordination chemistry, the this compound cation was primarily regarded as a simple, sterically hindered counterion. Its main purpose was to precipitate anionic complexes from solutions or to act as a phase-transfer catalyst, where its contribution was largely passive—facilitating reactions without being incorporated into the final product's core structure. cymitquimica.comlongdom.org
The emergence of hybrid organic-inorganic materials, especially perovskites, marked a critical paradigm shift. Researchers began to view the this compound cation not just as a passive component but as an active "structural directing agent." msesupplies.com In this new paradigm, the cation's size, shape, and chemical nature are recognized as critical tools for engineering the dimensionality and properties of the final material.
Key aspects of this evolution include:
From Counterion to Building Block: The research focus has moved from using this compound merely to balance charge to employing it as a fundamental building block in constructing complex, layered material architectures like 2D-3D perovskites. rsc.orgossila.com
From Passive to Active Functionality: The paradigm has shifted from seeing the cation as an inert spectator to recognizing its active role in passivating defects, controlling crystallinity, and enhancing the electronic and physical properties of materials. rsc.org
Investigating Fundamental Phenomena: Advanced research now uses this compound-based systems to study fundamental solid-state phenomena. For instance, mixed-halide systems containing the this compound cation have been used to investigate phase transitions and the stabilization of specific crystal structures, revealing complex relationships between composition, structure, and physical properties. acs.orgnih.gov
This evolution signifies a move towards a more sophisticated, function-driven approach in materials design, where organic components like this compound are integral to achieving desired material properties.
Contemporary Challenges and Emerging Research Opportunities in this compound Science
Despite significant progress, the application of this compound in advanced research faces several challenges that also present fertile ground for new discoveries. The primary research area, perovskite photovoltaics, highlights a delicate balance that must be struck to optimize device performance.
Contemporary Challenges:
Efficiency vs. Stability Trade-off: A major challenge is the observed trade-off between device stability and power conversion efficiency (PCE). While the inclusion of this compound significantly enhances moisture stability, it can sometimes lead to a decrease in efficiency, mainly by affecting the photocurrent due to changes in the material's absorption properties. msesupplies.comrsc.org
Structural and Phase Control: Achieving precise control over the formation of mixed-dimensional perovskites remains difficult. The exact ratio and distribution of 2D and 3D phases, as well as the orientation of the 2D crystallites, drastically impact device performance and are sensitive to fabrication conditions. researchgate.netossila.com
Understanding Complex Phase Behavior: this compound-based hybrid materials can exhibit complex phase transitions. acs.orgnih.gov A deeper understanding of the thermodynamics and kinetics of these transitions is needed to ensure the long-term structural and operational stability of devices.
Emerging Research Opportunities:
Novel Hybrid Architectures: There is a vast opportunity to design and synthesize new multi-cation and mixed-halide perovskites incorporating this compound. These complex compositions could potentially overcome the efficiency-stability trade-off and unlock novel optoelectronic properties. acs.org
Beyond Solar Cells: The principles learned from using this compound in PSCs can be extended to other optoelectronic applications. A significant opportunity lies in developing highly efficient and stable perovskite light-emitting diodes (LEDs) and photodetectors. ossila.com
Gas Capture and Storage: An emerging and promising field is the use of tetra-alkylammonium salts, including derivatives of this compound, in forming clathrate hydrates for gas capture. These materials show potential for selectively capturing CO₂ from flue gas, presenting an opportunity for developing new environmental technologies. mdpi.comacs.org
Organic Electrocatalysis: The use of this compound salts as electrolytes in nonaqueous electrochemistry is well-established, but new opportunities are emerging in organic electrocatalysis, where they can influence reaction pathways and efficiency. wikipedia.orgresearchgate.net
Table 2: Summary of Challenges and Opportunities in this compound Research
| Category | Description |
|---|---|
| Challenge | Efficiency-Stability Trade-off: Improving device stability with this compound often comes at the cost of reduced photovoltaic efficiency. msesupplies.comrsc.org |
| Challenge | Structural Control: Difficulty in precisely controlling the dimensionality and phase purity of 2D/3D hybrid perovskites during fabrication. researchgate.netossila.com |
| Opportunity | Novel Optoelectronics: Extending the application of this compound-based materials to create efficient and stable LEDs and other devices. ossila.com |
| Opportunity | Environmental Applications: Developing this compound-based clathrate hydrates for selective CO₂ capture. mdpi.comacs.org |
| Opportunity | Advanced Synthesis: Designing new, complex perovskite compositions to achieve superior performance and exploring new roles in electrocatalysis. acs.orgresearchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H12N+ |
|---|---|
Molecular Weight |
74.14 g/mol |
IUPAC Name |
tert-butylazanium |
InChI |
InChI=1S/C4H11N/c1-4(2,3)5/h5H2,1-3H3/p+1 |
InChI Key |
YBRBMKDOPFTVDT-UHFFFAOYSA-O |
SMILES |
CC(C)(C)[NH3+] |
Canonical SMILES |
CC(C)(C)[NH3+] |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies and Precursor Chemistry of Tert Butylammonium
Novel Quaternization Techniques for Tert-butylammonium Salt Synthesis
Quaternization, the process of converting a tertiary amine to a quaternary ammonium (B1175870) salt, is a fundamental reaction in the synthesis of this compound compounds. Recent research has focused on developing novel techniques that offer greater control over the reaction, leading to improved yields, stereoselectivity, and sustainability.
Stereoselective Approaches in this compound Quaternization
The development of stereoselective methods for the synthesis of chiral this compound salts is a significant area of research, driven by the demand for enantiomerically pure compounds in various fields, including asymmetric catalysis and medicinal chemistry. One notable approach involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the quaternization reaction. For instance, the synthesis of (3S)-N-benzyloxycarbonyl-3-aminomethyl-5-methylhexanoic acid this compound salt has been achieved with high stereoselectivity. researchgate.net This method highlights the potential for creating specific stereoisomers of complex molecules containing the this compound moiety.
Another strategy involves the use of prochiral precursors that, upon reaction with tert-butylamine (B42293), generate a new stereocenter with a high degree of enantiomeric excess. While specific examples focusing solely on this compound quaternization are not extensively detailed in the provided results, the principles of stereoselective synthesis, such as those used for producing β-amino acids, can be applied. researchgate.net These methods often rely on chiral ligands or catalysts to direct the approach of the incoming nucleophile, in this case, tert-butylamine.
Green Chemistry Principles in this compound Salt Formation
The principles of green chemistry are increasingly being integrated into the synthesis of this compound salts to minimize environmental impact. slideshare.net This includes the use of safer solvents, catalytic reagents over stoichiometric ones, and designing processes with high atom economy. acs.org
Key aspects of green chemistry in this context include:
Catalysis: Utilizing catalytic reagents, which are highly selective and can be used in small amounts, is superior to using stoichiometric reagents that generate more waste. acs.orgsigmaaldrich.com
Atom Economy: Synthetic methods are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. acs.org
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be minimized or replaced with more environmentally benign alternatives. acs.org For instance, the use of water as a solvent in the synthesis of tetrahydrobenzo[a]xanthene-11-ones catalyzed by tetrabutylammonium (B224687) hydrogen sulphate (TBAHS) exemplifies a greener approach. cbijournal.com
Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) and tetrabutylammonium chloride are often considered greener alternatives in certain reactions as they can enhance reaction rates and yields, sometimes even in aqueous media or under solvent-free conditions, reducing the need for volatile organic solvents. sigmaaldrich.comresearchgate.netmdpi.com
Continuous Flow Synthesis of this compound Derivatives
Continuous flow chemistry has emerged as a powerful technology for the synthesis of this compound derivatives, offering several advantages over traditional batch processes. researchgate.net These benefits include enhanced heat and mass transfer, which can lead to shorter reaction times, higher yields, and improved product purity. researchgate.netmit.edu
A notable example is the continuous flow synthesis of β-amino alcohols via the aminolysis of epoxides with tert-butylamine. mit.edu This process demonstrated complete conversion and high in-situ yield under optimized flow conditions. mit.edu Flow chemistry has also been successfully applied to the synthesis of pyrrole-3-carboxylic acid derivatives, where the in-situ hydrolysis of tert-butyl esters was achieved in a single microreactor. syrris.jp Furthermore, the synthesis of azetidinium salts has been streamlined using a continuous-flow setup, which simplifies the protocol and avoids the hazards associated with the dropwise addition of reagents in batch synthesis. acs.org
| Application | Key Features of Flow Synthesis | Reference |
| β-Amino Alcohols | Complete conversion, high in-situ yield, comparable to microwave batch | mit.edu |
| Pyrrole-3-carboxylic Acids | One-step synthesis, in-situ hydrolysis, use of microreactor | syrris.jp |
| Azetidinium Salts | Simplified protocol, enhanced safety, controlled temperature and pressure | acs.org |
Advanced Anion Exchange Strategies for Tailored this compound Species
Anion exchange is a crucial technique for tailoring the properties of this compound salts by replacing the initial anion with a different one. This allows for the synthesis of a wide range of this compound compounds with specific solubilities, reactivities, and other characteristics.
Ion-exchange resins, such as Dowex, are commonly employed for this purpose. researchgate.netresearchgate.net For example, pectin (B1162225) can be converted to its tetrabutylammonium salt (PEC-TBA) to enhance its solubility in organic solvents by reacting it with a Dowex ion-exchange resin followed by neutralization with tetrabutylammonium hydroxide (B78521). researchgate.net Similarly, the removal of tetrabutylammonium salts from reaction mixtures after desilylation can be achieved using Dowex 50WX8 ion-exchange resin. orgsyn.org
The choice of the eluting agent and the type of resin are critical for a successful anion exchange. For instance, in the separation of adeno-associated virus (AAV) capsids, quaternary alkyl ammonium salts, including butylammonium (B8472290) chloride, have shown improved separation compared to sodium chloride. unige.ch This highlights the influence of the cation on the efficiency of the exchange process. Advanced strategies may involve the use of mixed-mode weak anion-exchange (WAX) microspheres, which can be tailored for the selective extraction of specific analytes. mdpi.com
Electrochemical and Photochemical Routes to this compound Compounds
Electrochemical and photochemical methods offer sustainable and efficient alternatives to traditional synthetic routes for preparing this compound compounds. These techniques often proceed under mild conditions and can provide access to unique reactivity patterns.
Electrochemical Synthesis:
Electrosynthesis utilizes electrical energy to drive chemical reactions. A notable application is the synthesis of benzyl-tert-butylamine from benzyl (B1604629) alcohol. This process uses a nickel oxyhydroxide (NiOOH) catalyst for the selective oxidation of the alcohol to the corresponding aldehyde, followed by reductive amination with tert-butylamine. uva.nl This method avoids the use of high pressure, noble metals, and hazardous chemicals, achieving good conversion efficiencies. uva.nl
Tetrabutylammonium iodide (TBAI) can act as both an electrolyte and a mediator in electrochemical reactions. For example, it has been used in the oxidative dimerization of α-oxothioamides to synthesize 3,5-bis(acyl)-1,2,4-thiadiazoles. jst.go.jp In another example, TBAI mediates the desulfurative cyclization of isothiocyanates and 2-aminobenzyl alcohols to produce 2-amino-1,3-benzoxazines. acs.org
Photochemical Synthesis:
Photochemical methods use light to initiate chemical transformations. Tetrabutylammonium decatungstate (TBADT) is a prominent photocatalyst that can facilitate a variety of organic reactions under visible light irradiation. rsc.org It operates through a hydrogen atom transfer (HAT) mechanism, where the excited state of TBADT abstracts a hydrogen atom from a substrate, generating a radical intermediate. mdpi.comresearchgate.net This strategy has been employed for the functionalization of unactivated C-H bonds. rsc.org For instance, TBADT has been used to catalyze the addition of various organic molecules to levoglucosenone (B1675106) in a stereoselective manner. researchgate.net
Chemo- and Regioselective Synthesis of Complex this compound Adducts
The chemo- and regioselective synthesis of complex molecules containing a this compound group is a significant challenge in organic synthesis. Achieving such selectivity often requires careful control of reaction conditions and the use of specific catalysts or directing groups.
One example of regioselectivity is the addition of tert-butyl magnesium reagents to pyridine (B92270) derivatives, which provides a convenient method for the synthesis of 3-substituted 4-tert-butylpyridine (B128874) derivatives. researchgate.net The steric bulk of the tert-butyl group can also influence the regioselectivity of a reaction. For example, in the formation of pyrazolopyrimidines, the presence of a large substituent like a tert-butyl group on the aminopyrazole ring can direct the cyclization to a specific regioisomer. frontiersin.org
In the context of late-stage functionalization, a palladium(II)/bis-sulfoxide catalyzed allylic C-H macrolactonization has been developed. nih.gov The addition of tetra-n-butylammonium fluoride (B91410) (TBAF) to this reaction was found to alter the stereoselectivity, demonstrating the role of the this compound salt in controlling the outcome of complex transformations. nih.gov
Furthermore, multicomponent reactions (MCRs) offer an efficient way to build molecular complexity in a single step. The development of methods to control the chemo- and regioselectivity of MCRs involving tert-butylamine or its derivatives is an active area of research. frontiersin.org
Catalytic Applications of Tert Butylammonium Systems
Advanced Phase Transfer Catalysis (PTC) Mediated by Tert-butylammonium
Phase-transfer catalysis (PTC) is a powerful technique that enhances reaction rates between reactants located in different phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). beilstein-journals.orgias.ac.in Quaternary ammonium (B1175870) salts, such as this compound derivatives, are quintessential phase-transfer catalysts. They function by forming an ion pair with the reactant in the aqueous or solid phase, transporting it into the organic phase where the reaction occurs. ias.ac.inmdpi.com This mechanism circumvents the need for expensive, anhydrous, or hazardous solvents and reagents. ias.ac.in this compound bromide (TBAB), for instance, has been identified as a superior phase-transfer catalyst in various reactions, including oxidation and epoxidation, due to its high solubility in both aqueous and organic phases and its ability to enhance reaction selectivity. mdpi.comresearchgate.net
A significant advancement in PTC is the development of asymmetric or enantioselective catalysis using chiral, non-racemic phase-transfer catalysts. core.ac.uk Chiral quaternary ammonium salts derived from natural alkaloids like Cinchona or built on scaffolds like binaphthyl have become a privileged class of catalysts for creating chiral molecules. beilstein-journals.orgnih.gov These catalysts are used to achieve high enantioselectivity in a range of C-C bond-forming reactions.
For example, the asymmetric alkylation of glycine (B1666218) imines to produce α-amino acids has been successfully achieved using Cinchona alkaloid-derived catalysts. researchgate.net Similarly, rationally designed C2-symmetric chiral quaternary ammonium salts have demonstrated remarkable efficiency in the catalytic enantioselective alkylation of tert-butyl glycinate-benzophenone Schiff base under mild phase-transfer conditions. nih.govcrdeepjournal.org These catalysts create a chiral environment around the ion pair, directing the approach of the electrophile to one face of the prochiral nucleophile, thus inducing stereoselectivity. The structural rigidity and specific substituents on the catalyst are crucial for high performance. nih.gov
Research by Itoh and colleagues demonstrated an efficient method for synthesizing chiral malonates through the enantioselective α-alkylation of specific tert-butyl malonates. Using a binaphthyl-modified chiral quaternary ammonium salt, they achieved high chemical yields and excellent enantioselectivities. frontiersin.org
Table 1: Enantioselective PTC α-Alkylation of Alkyl tert-Butyl α-Methylmalonates
| Catalyst | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (S,S)-3,4,5-Trifluorophenyl-NAS bromide | 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate | up to 99 | up to 98 | frontiersin.org |
| (R,R)-Spiro-ammonium salt | N-(Diphenylmethylene)glycine tert-butyl ester | 81 | 98 | nih.gov |
This table showcases the effectiveness of chiral quaternary ammonium catalysts in producing chiral molecules with high yield and stereoselectivity.
The mechanism of phase-transfer catalysis generally involves two primary models: the "extractive mechanism" and the "interfacial mechanism". mdpi.comresearchgate.net In the most common extractive mechanism, the quaternary ammonium cation (Q+) exchanges its anion (Y-) for a reactant anion (X-) from the aqueous or solid phase. This newly formed lipophilic ion pair, Q+X-, migrates into the bulk organic phase where it reacts with the organic substrate (R-Y). phasetransfer.com The resulting product (R-X) remains in the organic phase, and the catalyst cation Q+ returns with the leaving group anion Y- to the aqueous phase to restart the cycle. researchgate.net
The reactivity of the ion pair in the organic phase is significantly enhanced because the anion is "naked" or poorly solvated, which increases its nucleophilicity compared to its state in a protic aqueous solution. phasetransfer.com The efficiency of the catalyst is determined by its ability to extract the anion into the organic phase and the intrinsic rate of the reaction in that phase. phasetransfer.com These two limiting factors define whether a reaction is "Transfer-Rate Limited" (T-Reaction) or "Intrinsic-Reaction-Rate Limited" (I-Reaction). phasetransfer.com This understanding is crucial for optimizing reaction conditions such as agitation speed, solvent polarity, and catalyst structure. phasetransfer.com For instance, T-Reactions benefit from more "accessible" catalysts and increased interfacial surface area through vigorous stirring. phasetransfer.com
This compound salts catalyze a wide array of complex organic transformations beyond simple substitutions. researchgate.net
Carbonylation–Peroxidation of Styrene (B11656) Derivatives: An innovative application is the tetra-n-butylammonium bromide (TBAB)-initiated three-component carbonylation–peroxidation of styrene derivatives. This process involves aldehydes and hydroperoxides to synthesize β-peroxy ketones under mild conditions. rsc.org Mechanistic studies indicate that the reaction proceeds via a bromine-initiated radical difunctionalization of the alkene. rsc.org The use of an inexpensive and environmentally benign bromine source like TBAB makes this protocol highly practical. rsc.org
Acylation of Alcohols, Phenols, and Thiols: Phase-transfer catalysis is an efficient methodology for O-, S-, and N-alkylation and acylation reactions. crdeepjournal.org It allows the use of simple and inexpensive bases like aqueous sodium hydroxide (B78521), avoiding the need for strong, hazardous bases or anhydrous conditions. ias.ac.incore.ac.uk The tetra-butylammonium cation facilitates the transfer of the alkoxide, phenoxide, or thiolate anion into the organic phase, where it readily reacts with an acylating agent. This method is widely used for its high selectivity and yields in producing esters and thioesters. mdpi.com
Role of this compound in Homogeneous and Heterogeneous Organocatalysis
Beyond its role as a simple phase-transfer agent, the this compound moiety is a key component in more complex organocatalytic systems, operating in both homogeneous and heterogeneous environments. nih.govdntb.gov.ua Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of synthetic chemistry. mpg.de
Bifunctional catalysts contain two distinct catalytic sites that act in concert to promote a reaction, often mimicking the synergistic action of enzymes. This compound groups are frequently incorporated into bifunctional catalysts to provide a Lewis basic or hydrogen-bonding site, or to act as a counterion that influences reactivity and selectivity.
For example, aluminum-salen complexes modified with trialkylammonium groups have been developed as single-component bifunctional catalysts for the synthesis of cyclic carbonates from epoxides and carbon dioxide. beilstein-journals.org In these systems, the aluminum center acts as a Lewis acid to activate the epoxide, while the ammonium halide moiety acts as a nucleophilic co-catalyst to initiate ring-opening. beilstein-journals.org The synergy between the two catalytic centers leads to significantly enhanced activity compared to systems where the components are added separately. beilstein-journals.org Similarly, tetra-n-butylammonium chloride has been identified as a selectively bifunctional catalyst for producing high molecular weight, recyclable polyesters. scilit.com
In another example, chiral bifunctional primary amine-thioureas, in combination with a this compound salt additive, have been used for enantioselective multicomponent reactions, highlighting the cooperative role of the ammonium ion. rsc.org
Table 2: Performance of Bifunctional Aluminum-Salen Catalysts in Cycloaddition of Styrene Oxide and CO2
| Catalyst | Co-catalyst | Conversion (%) | Conditions | Reference |
| Aluminum-salen complex | None | Almost inactive | 25 °C, 1 bar CO2 | beilstein-journals.org |
| Aluminum-salen complex | Tetrabutylammonium (B224687) iodide (5 mol%) | 80 | 25 °C, 1 bar CO2 | beilstein-journals.org |
| Bifunctional Al-salen with ammonium halide moiety | None | >99 | 35 °C, 10 bar CO2 | beilstein-journals.org |
This table illustrates the dramatic increase in catalytic activity achieved by incorporating an ammonium salt moiety into a bifunctional catalyst system.
Immobilizing homogeneous catalysts onto solid supports is a key strategy for improving catalyst separation, recovery, and reusability, thereby bridging the gap between homogeneous and heterogeneous catalysis. ias.ac.in this compound-based catalysts have been successfully supported on various materials, including polymers and inorganic nanoparticles.
A notable example is the development of a nanocatalyst consisting of tetra-n-butylammonium decatungstate (TBADT) supported on iron oxide (Fe3O4) nanoparticles. rsc.orgresearchgate.net This magnetic catalyst (M-DT) was used for the selective and efficient oxidation of aromatic amines to nitroso compounds using hydrogen peroxide. rsc.org The supported catalyst exhibited a much higher reaction rate constant (1.20 × 10⁻² min⁻¹) compared to TBADT (2.09 × 10⁻⁴ min⁻¹) or Fe3O4 (4.81 × 10⁻⁴ min⁻¹) alone, demonstrating a strong synergistic effect. rsc.org Furthermore, the magnetic nature of the support allowed for easy recovery and reuse of the catalyst for up to six cycles with high efficiency. rsc.org Polymer-supported quaternary ammonium salts have also been widely explored as solid-phase phase-transfer catalysts for reactions between reactants dissolved in organic and aqueous layers. mdpi.comnii.ac.jp
Photoredox Catalysis Utilizing this compound Species
Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, and this compound salts have been integrated into these systems in several key roles. nih.govresearchgate.net They can act as phase-transfer catalysts, facilitate the solubility of photocatalysts, and in some cases, directly participate in the catalytic cycle. wikipedia.orgnih.gov
A notable example involves the use of tetra-n-butylammonium decatungstate (TBADT) as a hydrogen-atom-transfer (HAT) photocatalyst. rsc.org Under visible light irradiation, TBADT can initiate the homolytic cleavage of C-H bonds in aldehydes, generating acyl radicals. rsc.org These reactive intermediates can then participate in various cross-coupling reactions. For instance, in a dual nickel/photoredox catalytic system, these acyl radicals can couple with aryl or alkyl halides to produce a diverse range of ketones. rsc.org The presence of the tetrabutylammonium cation is crucial for the solubility and stability of the decatungstate photocatalyst in organic media.
In another application, a tetracerium-containing silicotungstate, with tetra-n-butylammonium (TBA) as the counterion (TBA6[{Ce(H2O)}2{Ce(CH3CN)}2(μ4-O)(γ-SiW10O36)2]), has been synthesized and utilized as a visible-light-responsive photocatalyst. nih.gov Irradiation with visible light induces an intramolecular charge transfer from cerium(III) to the polyoxometalate core. nih.gov This catalyst effectively promotes the oxidative dehydrogenation of amines and the α-cyanation of tertiary amines using molecular oxygen as the sole oxidant. nih.gov
Furthermore, tetra-n-butylammonium salts have been employed in photoredox-catalyzed C(sp3)–C(sp3) coupling reactions. acs.org For example, the coupling of α-bromoesters can be achieved using an organic photocatalyst where triethylamine (B128534) acts as a reductant. acs.org While not the primary catalyst, the ammonium salt can influence the reaction environment and efficiency. The development of photoredox-catalyzed methods for synthesizing quaternary ammonium salts themselves has also been reported, showcasing the expanding role of these species in modern organic chemistry. researchgate.net
Table 1: Examples of this compound Species in Photoredox Catalysis
| Catalyst/System | Role of this compound | Reaction Type | Ref. |
|---|---|---|---|
| Tetra-n-butylammonium decatungstate (TBADT) | Component of the photocatalyst | C-H bond functionalization, cross-coupling | rsc.org |
| TBA6[{Ce(H2O)}2{Ce(CH3CN)}2(μ4-O)(γ-SiW10O36)2] | Counterion for the photocatalyst | Oxidative dehydrogenation, α-cyanation of amines | nih.gov |
| Organic photocatalyst with triethylamine | Additive | C(sp3)–C(sp3) coupling | acs.org |
This compound in Polymerization Catalysis (e.g., ring-opening polymerization)
This compound salts have proven to be effective catalysts and co-catalysts in polymerization reactions, particularly in the ring-opening polymerization (ROP) of cyclic esters and ethers. nih.govacs.org Their utility stems from their ability to act as metal-free initiators or to form highly active ionic organocatalysts.
In the realm of organocatalysis, an ionic organocatalyst composed of a urea (B33335) anion and a tetra-n-butylammonium cation has been developed for the rapid and controlled ROP of lactide at room temperature. acs.orgresearchgate.netnih.gov This catalyst system is prepared through a simple dehydration reaction between tetra-n-butylammonium hydroxide and an N,N'-diarylurea. acs.org It demonstrates high activity and chemoselectivity, enabling the synthesis of polylactide with tunable molar mass and near-perfect isotacticity in a very short time. acs.orgresearchgate.net The mechanism involves a bifunctional activation where the urea anion and the ammonium cation work in synergy. acs.org
Tetra-n-butylammonium halides, such as tetra-n-butylammonium fluoride (B91410) (TBAF), have been utilized as metal-free initiators for the ROP of glycidyl (B131873) phenyl ether (GPE). jst.go.jpacs.org TBAF was found to be the most efficient initiator among the halides for both the polymerization of GPE and the epoxy curing of bisphenol A diglycidyl ether. jst.go.jp The controlled nature of this polymerization allows for the synthesis of polymers with predictable molecular weights. researchgate.net
Furthermore, the combination of tertiary amines, which can be derived from or related to tert-butylamine (B42293), with benzoxazine (B1645224) monomers has been studied for ROP. mdpi.com For instance, a benzoxazine monomer based on bisphenol A and tert-butylamine (BA-tb) has been polymerized using various tertiary amine catalysts. mdpi.com These catalysts were shown to promote the ring-opening reactions and the formation of cross-linked phenolic structures. mdpi.com
Table 2: this compound in Ring-Opening Polymerization
| Catalyst System | Monomer | Role of this compound | Polymer Product | Ref. |
|---|---|---|---|---|
| Urea anion / Tetra-n-butylammonium cation | Lactide | Ionic organocatalyst | Polylactide | acs.orgresearchgate.netnih.gov |
| Tetra-n-butylammonium fluoride (TBAF) | Glycidyl phenyl ether (GPE) | Metal-free initiator | Poly(glycidyl phenyl ether) | jst.go.jpacs.org |
| Tertiary amine catalysts | Bisphenol A/tert-butylamine benzoxazine (BA-tb) | Catalyst for ROP | Polybenzoxazine | mdpi.com |
Tert Butylammonium in Advanced Materials Science and Engineering
Structure-Directing Agent (SDA) Role of Tert-butylammonium in Porous Materials Synthesis
Organic cations are frequently employed as structure-directing agents (SDAs) or templates in the synthesis of crystalline porous materials like zeolites, zeolitic imidazolate frameworks (ZIFs), and metal-organic frameworks (MOFs). These SDAs guide the assembly of inorganic building units into specific framework topologies, effectively creating pores and channels of defined size and shape. While a variety of quaternary ammonium (B1175870) ions have been successfully used for this purpose, the specific role of the this compound cation is not as extensively documented in scientific literature as that of smaller analogues like tetramethylammonium (B1211777) or tetraethylammonium.
In zeolite synthesis, organic SDAs are known to influence the crystallization process, the chemical composition, and the crystal size of the final product. researchgate.net The templating mechanism involves a complex interplay of charge balancing, space-filling, and hydrophobic/hydrophilic interactions between the SDA and the inorganic silicate (B1173343) or aluminosilicate (B74896) precursors in the synthesis gel. The size and shape of the SDA are crucial in determining the final framework structure. For instance, tetramethylammonium is known to be indispensable for the formation of the LTA zeolite type. mdpi.com
While the general principles of SDA-driven synthesis are well-established, specific and detailed research on the templating mechanisms of this compound in the synthesis of a broad range of zeolites and ZIFs is not widely available in the reviewed literature. Some studies have noted the presence of this compound as an adsorbate or as a component in complex inorganic anions, but not as the primary templating agent for common zeolite or ZIF structures. acs.orgnecza.org
The synthesis of MOFs involves the coordination of metal ions or clusters with organic linkers to form extended, often porous, networks. The crystallinity and porosity of these materials are paramount to their function in applications such as gas storage, separation, and catalysis. ekb.egwuttkescience.com While the primary structure is dictated by the geometry of the metal nodes and organic linkers, additives can influence the crystallization process and the final morphology.
In some MOF-related applications, such as the catalytic conversion of carbon dioxide, salts like this compound bromide have been used as co-catalysts. However, comprehensive studies detailing the role of the this compound cation as a structure-directing or templating agent to control the pore architecture and crystallinity of MOFs are not extensively reported. The improvement of MOF crystallinity is often pursued through other strategies, such as induced growth on a well-crystalline template. ekb.eg
Integration of this compound in Perovskite Materials Development
In the realm of perovskite materials, particularly for photovoltaic applications, bulky organic cations like this compound and its close structural and functional analogue, tetrabutylammonium (B224687) (TBA), have been a subject of intensive research. The incorporation of these large cations has profound effects on the material's properties, from crystallization kinetics to long-term stability.
The addition of TBA salts to perovskite precursor solutions significantly influences the crystallization process and the resulting film quality. necza.orgresearchgate.net The presence of the bulky TBA cation can retard the rapid crystallization of the perovskite, allowing for better control over grain growth and morphology. researchgate.net This leads to the formation of more uniform and pinhole-free perovskite films, which is crucial for high-performance solar cells. necza.orgresearchgate.net
Research has shown that TBA can delay the formation of the 3D perovskite phase, providing a wider processing window. researchgate.net Additives, in general, can modify the crystallization process by acting as nucleation centers and promoting heterogeneous nucleation. d-nb.info The manipulation of these kinetics is a key strategy for producing high-quality perovskite films with large grain sizes and low defect densities. ias.ac.in
Table 1: Effect of Tetrabutylammonium (TBA) on Perovskite Film Properties
| Additive | Effect on Crystallization | Resulting Film Morphology | Reference |
|---|---|---|---|
| Tetrabutylammonium (TBA) Iodide | Delays perovskite phase formation | Improved film coverage, reduced pinholes | necza.orgresearchgate.netresearchgate.net |
Role in Stabilizing Perovskite Structures and Enhancing Performance
One of the major challenges for perovskite solar cells is their instability, particularly in the presence of moisture. necza.orgresearchgate.net The incorporation of bulky, hydrophobic cations like TBA has been shown to significantly enhance the moisture resistance of perovskite films. necza.orgresearchgate.net This is attributed to the formation of a more hydrophobic surface, which repels water molecules and prevents the degradation of the underlying perovskite structure. necza.org
Table 2: Performance Enhancement of Perovskite Solar Cells with Tetrabutylammonium (TBA)
| Perovskite System | Additive | Key Improvement | Performance Metric | Reference |
|---|---|---|---|---|
| CH₃NH₃PbI₃ | TBA Iodide | Enhanced moisture stability | Maintained initial PCE after 45 days | necza.orgresearchgate.net |
Hybrid Organic-Inorganic Perovskites with this compound Cations
The large ionic radius of the this compound cation and its analogues generally prevents their incorporation into the 'A' site of a conventional 3D perovskite structure (ABX₃). Instead, their presence often leads to the formation of lower-dimensional, layered perovskite structures, commonly referred to as 2D perovskites. necza.orgresearchgate.net
When TBA is added to a 3D perovskite precursor solution, the resulting film often consists of a mixture of 2D and 3D perovskite phases. necza.orgresearchgate.netresearchgate.net This "2D/3D hybrid" structure can be beneficial, as the 2D perovskite layers can passivate the surface of the 3D perovskite grains, reducing defects and improving charge extraction. acs.org The formation of a 1D TBAPbI₃ layer at the surface of a 3D CsPbI₃ perovskite has been demonstrated to effectively heal defects and enhance device efficiency. acs.orgethernet.edu.et The composition of the organic cation component is a critical factor in determining the thermal stability of these hybrid perovskites. google.com
Table 3: Ionic Radii of Cations Used in Hybrid Perovskites
| Cation | Abbreviation | Ionic Radius (Å) | Reference |
|---|---|---|---|
| Methylammonium (B1206745) | MA | 2.70 | necza.org |
| Formamidinium | FA | 2.79 | necza.org |
| Cesium | Cs | 1.81 | necza.org |
Design and Synthesis of this compound-based Ionic Liquids and Deep Eutectic Solvents
The design and synthesis of ionic liquids (ILs) and deep eutectic solvents (DESs) based on the tetrabutylammonium cation have garnered significant attention due to their unique properties and wide range of applications. nih.govacs.org These compounds are prized for their low volatility, high thermal stability, and tunable solubility. nih.gov
The synthesis of tetrabutylammonium-based ILs can be achieved through various methods, with neutralization reactions being a common approach. For instance, ILs with carboxylate or amino acid anions have been synthesized by reacting an aqueous solution of tetrabutylammonium hydroxide (B78521) (TBAH) with the corresponding acid (e.g., propanoic acid) or amino acid (e.g., L-glutamic acid, L-threonine). nih.gov This acid-base reaction is typically stirred for 24 hours at room temperature, followed by solvent removal to yield the desired ionic liquid. nih.gov
Deep eutectic solvents, which are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), offer a greener alternative to traditional solvents and even some ILs due to their simple preparation, lower cost, and biodegradability. nih.gov Tetrabutylammonium salts, such as tetrabutylammonium bromide (TBABr) and tetrabutylammonium chloride, are commonly used as the HBA. acs.orgmdpi.comnih.gov These are mixed with various HBDs, including polyols (like ethylene (B1197577) glycol and glycerol), carboxylic acids (like levulinic acid and pyruvic acid), and others, to form DESs. nih.govmdpi.comnih.govdntb.gov.ua The freezing point of these mixtures is significantly lower than that of the individual components. nih.gov The physical properties of these DESs, such as density, viscosity, and ionic conductivity, can be tailored by selecting different HBDs, adjusting the molar ratio of HBA to HBD, and controlling the temperature. mdpi.comdntb.gov.ua
| HBD | Molar Ratio (TBABr:HBD) | Density (g·cm⁻³) | Viscosity (mPa·s) | Ionic Conductivity (µS·cm⁻¹) |
|---|---|---|---|---|
| Ethylene Glycol | 1:2 to 1:6 | ~1.06 - 1.09 | ~40 - 200 | ~118 - 528 |
| 1,3-Propanediol | 1:2 to 1:6 | ~1.03 - 1.07 | ~80 - 350 | ~64 - 311 |
| 1,5-Pentanediol | 1:2 to 1:6 | ~0.98 - 1.02 | ~100 - 450 | ~39 - 168 |
| Glycerol | 1:3 to 1:9 | ~1.11 - 1.19 | ~200 - 470 | ~30 - 78 |
Data compiled from studies on TBABr-based DESs. mdpi.comdntb.gov.uasemanticscholar.org The range of values reflects different molar ratios and experimental conditions reported.
Solvation Properties and Applications in Biomass Processing (e.g., cellulose (B213188) dissolution)
Aqueous solutions of tetrabutylammonium hydroxide (TBAH) have proven to be highly effective solvents for biomass, particularly for the dissolution of cellulose. nih.govrsc.org This capability is crucial for the biorefinery industry, which aims to convert lignocellulosic biomass into fuels and value-added chemicals. chalmers.se The dissolution mechanism involves the disruption of the extensive hydrogen-bonding network within cellulose, which is a major barrier to its processing. researchgate.net The amphiphilic nature of TBAH solutions plays a key role in this process. researchgate.net
Research has shown that a 40 wt% aqueous solution of TBAH can effectively dissolve microcrystalline cellulose. rsc.orgresearchgate.net The dissolution efficiency can be further improved by adjusting physical parameters; for instance, lowering the temperature to 16°C has been shown to enhance cellulose dissolution in 40 wt% TBAH significantly. researchgate.net The concentration of the TBAH solution is also a critical factor, with a flexible range of 40 to 60 wt% being effective for dissolving cellulose. researchgate.net
Once dissolved, the cellulose can be isolated or further processed. Studies have optimized the conditions for isolating straw cellulose using TBAH, identifying a reaction temperature of 60°C, a reaction time of 40 minutes, a TBAH concentration of 50%, and a 10:1 mass ratio of TBAH to straw as optimal. nih.gov An important advantage of this system is that the TBAH solvent can be recycled multiple times while retaining high activity, enhancing the sustainability of the process. nih.gov
Electrolytic Applications in Energy Storage Devices
Tetrabutylammonium salts are increasingly being investigated as components in electrolytes for various energy storage devices, including rechargeable batteries. Their function is often as an additive or the primary salt in non-aqueous or ionic liquid-based electrolytes, where they can enhance performance characteristics such as ionic conductivity, electrochemical stability, and safety. nih.govresearchgate.netmdpi.com
In the field of magnesium rechargeable batteries (RMBs), tetrabutylammonium triflate (TBAOTf) has been used as an additive in a chloride-free electrolyte. nih.gov This additive improved the dissolution of the primary magnesium salts, which in turn enhanced the concentration of charge-carrying species in the electrolyte. nih.gov The resulting electrolyte exhibited a widened anodic stability window of up to 4.43 V and facilitated reversible magnesium deposition and dissolution. nih.gov
Tetrabutylammonium salts have also been explored in other battery chemistries. For instance, tetrabutylammonium hydrogen sulfate (B86663) (TBAHS) has been studied as an electrolyte additive in lead-acid batteries. researchgate.net Its presence was found to increase the hydrogen and oxygen overpotential, which can be beneficial for battery performance. researchgate.net In zinc-air batteries, tetrabutylammonium bromide (TBAB) has been used as an additive to inhibit hydrogen evolution, suppress the formation of zinc dendrites, and delay passivation of the electrode. researchgate.net When used in combination with another additive, benzotriazole (B28993) (BTA), a TBAB-containing electrolyte significantly increased the specific capacity and capacity retention of the battery after 50 cycles. researchgate.net
Polymeric Materials and Hybrid Systems Incorporating this compound Moieties
Tetrabutylammonium compounds are incorporated into polymeric materials and hybrid systems to impart specific functionalities, such as improved mechanical properties, enhanced ion transport, or targeted remediation capabilities. mdpi.comresearchgate.net
One notable application is in the creation of polymer inclusion membranes (PIMs) for selective metal ion separation. mdpi.com In one study, tetrabutylammonium bromide (TBAB) was used as an ion carrier within a cellulose triacetate (CTA) polymer matrix, with 2-nitrophenyl octyl ether (NPOE) acting as a plasticizer. These membranes were successfully used for the selective separation of iron(III) from solutions containing cobalt(II), nickel(II), and lithium(I), which is relevant for recycling spent lithium-ion batteries. mdpi.com
In another application, TBAB was integrated into a tri-composite nanofiber membrane for environmental remediation. researchgate.net Mechanically robust membranes were fabricated by electrospinning a solution of polyamide 6 (PA6), hematite (B75146) (α-Fe₂O₃) nanoparticles, and TBAB. The resulting nanofiber membranes demonstrated excellent phosphate (B84403) uptake capacity, making them suitable for wastewater treatment and resource recovery. The inclusion of TBAB, an organic salt, was noted to influence the solution properties for the electrospinning process. researchgate.net
Copolymers based on tert-butyl acrylamide (B121943) have also been synthesized for use as multifunctional lubricant additives. These polymers, created with monomers like octyl acrylate, can act as pour point depressants and viscosity improvers in base oils. researchgate.netuobaghdad.edu.iq
This compound in the Formation of Clathrate Hydrates and Related Supramolecular Frameworks
Tetrabutylammonium salts are well-known for their ability to form semi-clathrate hydrates. ijcce.ac.irdtu.dk These are crystalline, ice-like structures where water molecules form a host lattice of cages that encapsulate guest molecules. In the case of tetrabutylammonium salts, the bulky tetrabutylammonium (TBA⁺) cation occupies larger cavities within the water lattice, while the anion is incorporated into the framework itself. researchgate.netnih.gov This structure is termed "semi-clathrate" because a component of the ionic guest (the anion) is part of the host lattice. ijcce.ac.ir
The formation of these hydrates occurs under mild conditions, often at or near atmospheric pressure and temperatures above the freezing point of water, making them attractive for various applications. dtu.dknih.gov The specific structure and stability of the hydrate (B1144303) depend on the anion (e.g., fluoride (B91410), chloride, bromide) and the concentration of the salt solution. researchgate.netmdpi.com For instance, tetrabutylammonium bromide (TBAB) can form two stable hydrate structures, known as Type A (TBAB·26H₂O) and Type B (TBAB·38H₂O). mdpi.com
| TBA Salt | Typical Hydration Number (n in TBA-Salt·nH₂O) | Crystal Structure | Melting/Dissociation Temperature (at atmospheric pressure) |
|---|---|---|---|
| TBA Fluoride (TBAF) | 28.6 | Cubic | ~301 K (28 °C) |
| TBA Chloride (TBAC) | 29.7 | Tetragonal | ~288 K (15 °C) |
| TBA Bromide (TBAB) | 26 (Type A) / 38 (Type B) | Tetragonal / Orthorhombic | ~285 K (12 °C) |
| TBA Glycolate | Not specified | Tetragonal | 280.9 K (7.8 °C) |
Data compiled from various studies on TBA-based semiclathrate hydrates. researchgate.netnih.govmdpi.com Temperatures and structures can vary with concentration.
These semi-clathrate hydrates are being explored for applications in gas storage and separation, as the smaller cages in the hydrate structure can be occupied by small gas molecules like methane (B114726) or carbon dioxide. ijcce.ac.ir They are also promising materials for cold energy storage in air-conditioning systems due to their high latent heat of fusion. dtu.dk
Beyond clathrate hydrates, this compound cations have been used in the construction of other supramolecular frameworks. The protonated cation from tert-butylamine (B42293) can form strong, charge-assisted hydrogen bonds with carboxylate anions, leading to the assembly of well-defined supramolecular clusters. nih.govresearchgate.net The structure and symmetry of these clusters can be controlled by the choice of the component molecules. nih.gov Furthermore, tert-butyl functional groups on larger molecules can be used to modulate the self-assembly of supramolecular structures on surfaces, with the potential for controlled removal of the groups to alter the resulting architecture. researchgate.net
Supramolecular Chemistry and Crystal Engineering of Tert Butylammonium Assemblies
Principles of Tert-butylammonium Self-Assembly and Ordered Structures
In the presence of suitable counterions or neutral molecules, this compound cations can organize into various dimensional frameworks, from one-dimensional chains and two-dimensional layers to complex three-dimensional networks. researchgate.netresearchgate.net For instance, in salts formed with carboxylic acids, the strong charge-assisted N-H···O hydrogen bonds between the ammonium (B1175870) group and the carboxylate are fundamental to the crystal packing. researchgate.net The interplay between these attractive forces and the steric demands of the tert-butyl group leads to the formation of specific, repeating supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions. The R2²(7) synthon is a common motif observed in these structures. researchgate.netresearchgate.net
The nature of the anion significantly influences the final structure. For example, with dihydrogenarsenate anions, the this compound cations interact via N-H···O hydrogen bonds to cross-link polymeric chains of the anions, resulting in a layered structure. researchgate.netiucr.org Similarly, in chlorocadmate(II) complexes, this compound cations can intercalate between inorganic anionic layers, forming alternating organic-inorganic layered structures. researchgate.net The size and shape of the this compound cation can also control the interlayer distance and thermal stability of these materials. csic.es
Non-Covalent Interactions in this compound Supramolecular Architectures (e.g., hydrogen bonding, halogen bonding)
A rich variety of non-covalent interactions are responsible for the stabilization and structural diversity of this compound supramolecular architectures. These interactions, acting cooperatively, dictate the precise arrangement of molecules in the crystal lattice.
Hydrogen Bonding: The most prominent non-covalent interaction involving the this compound cation is hydrogen bonding. The protonated primary amine group (-NH3+) is an excellent hydrogen bond donor, readily forming strong, charge-assisted hydrogen bonds with suitable acceptors. researchgate.net These N-H···O and N-H···N bonds are fundamental in the formation of salts and cocrystals with carboxylic acids, phenols, and other organic molecules. researchgate.net In many of these structures, the primary supramolecular synthon is a charge-assisted acid-amine or acid-pyridine interaction. researchgate.net O-H···O hydrogen bonds can also be present when the counterion or coformer contains hydroxyl groups. researchgate.net
Halogen Bonding: Halogen bonding, a directional interaction between a halogen atom with a region of positive electrostatic potential (a σ-hole) and a Lewis base, can also play a significant role in the crystal engineering of this compound assemblies. While direct halogen bonding to the this compound cation itself is less common, it is a crucial interaction in the broader context of the supramolecular structures it forms part of. For instance, in cocrystals involving halogenated organic molecules, halogen bonds can act as a structural-supporting interaction, organizing primary hydrogen-bonded motifs into higher-dimensional networks. acs.org The interplay between hydrogen and halogen bonds allows for the construction of extended molecular solids with predictable connectivity. acs.org In some systems, the presence of a halogen bond donor can influence catalytic activity. unimi.it
Anion Recognition and Binding by this compound Systems
Synthetic receptors, such as crown ethers and urea-functionalized polymers, have been developed for the recognition and binding of various anions. acs.orgbeilstein-journals.org In these systems, anions are often introduced as their tetra-n-butylammonium (TBA) salts. acs.orgcapes.gov.br The bulky TBA cation is chosen for its inertness and its ability to solubilize the anion in organic solvents. The primary binding interactions occur between the anion and specific functional groups on the host molecule, such as the urea (B33335) N-H groups in a poly(phenylacetylene) receptor, which form hydrogen bonds with the anion. acs.orgcapes.gov.br
The binding event can lead to a detectable signal, such as a color change, making these systems useful for colorimetric anion sensing. acs.orgcapes.gov.br The binding affinity and selectivity for different anions can be tuned by modifying the structure of the host molecule. For instance, the introduction of electron-withdrawing groups can enhance the anion binding affinity. acs.org In some polymeric systems, the binding of an anion can induce a conformational change in the polymer chain, leading to cooperative binding effects. acs.org
The table below provides examples of anion binding studies, often utilizing tetra-n-butylammonium salts of the anions.
| Host System | Anion (as TBA salt) | Binding Characteristics | Reference |
| Urea-functionalized poly(phenylacetylene) | CH₃CO₂⁻, C₆H₅CO₂⁻, F⁻, Cl⁻, Br⁻, NO₃⁻, N₃⁻, HSO₄⁻ | Colorimetric response, positive homotropic allosterism | acs.orgcapes.gov.br |
| Thiourea-based receptors | F⁻, Cl⁻, C₆H₅CO₂⁻, CH₃CO₂⁻, NO₃⁻, HSO₄⁻, H₂PO₄⁻ | High affinity for basic anions, colorimetric changes | acs.org |
| Cyclic 2,6-bis(thiourea)pyridine derivatives | Cl⁻ | Moderate binding affinities in DMSO-d6/0.5% H₂O | rsc.org |
Cocrystallization and Salt-Cocrystal Formation Strategies Involving this compound
Cocrystallization has emerged as a significant strategy in crystal engineering to modify the physicochemical properties of solid materials. The this compound cation, through its parent amine, tert-butylamine (B42293), is a valuable component in the formation of molecular salts and cocrystals.
The formation of a salt or a cocrystal is determined by the extent of proton transfer between the acidic and basic components, which can often be predicted by the difference in their pKa values. However, this is not always straightforward in the solid state. unito.it The strong propensity of the tert-butylamine to be protonated leads to the formation of ionic this compound salts with a variety of organic acids. researchgate.netresearchgate.net These salts are stabilized by strong, charge-assisted N-H···O hydrogen bonds. researchgate.net
The process of forming these multicomponent crystals can be achieved through various methods, including solution-based techniques like slow evaporation and grinding (mechanochemistry). mdpi.com Solution cocrystallization involves dissolving the components in a suitable solvent and allowing the cocrystal to form upon supersaturation, which can be induced by cooling, evaporation, or the addition of an antisolvent. mdpi.com
The resulting crystal structures often exhibit predictable supramolecular synthons, which are robust and transferable between different systems. researchgate.net This predictability is a cornerstone of crystal engineering, allowing for the rational design of new solid forms with desired properties. The formation of these assemblies is a result of the interplay between strong hydrogen bonds and other weaker non-covalent interactions. researchgate.net
An interesting subset of these multicomponent systems is salt cocrystals, which are composed of a salt and a neutral coformer. These materials combine the features of both salts and cocrystals. unito.it
Role in Host-Guest Chemistry and Molecular Encapsulation
The this compound cation plays a significant role as a guest in host-guest chemistry, particularly with macrocyclic hosts like crown ethers and cryptands. beilstein-journals.orgvt.edu The ammonium group provides a site for strong hydrogen bonding, while the bulky tert-butyl group contributes to the steric and hydrophobic interactions that govern complex formation.
One of the classic examples is the complexation of this compound ions by 18-crown-6. beilstein-journals.orgvt.edu In these complexes, the three hydrogen atoms of the -NH3+ group form hydrogen bonds with three of the oxygen atoms of the crown ether. utwente.nl The stability of these complexes is a result of the complementarity in size, shape, and electronic properties between the host and the guest. acs.org The preorganization of the binding sites in a macrocyclic host leads to significantly higher binding constants compared to analogous acyclic hosts, a phenomenon known as the macrocyclic effect. beilstein-journals.org
The nature of the host can be modified to tune the binding affinity and selectivity. For instance, introducing a pyridine (B92270) unit into the crown ether macrocycle can alter the hydrogen bonding pattern, with the guest's ammonium group forming hydrogen bonds to two oxygen atoms and the pyridine nitrogen. iucr.org The orientation of substituents on the host can also influence the complexation, leading to "nesting" or "perching" conformations. iucr.org
Beyond simple crown ethers, more complex hosts like cryptands can encapsulate the this compound ion, leading to even more stable complexes due to the three-dimensional nature of the binding cavity. beilstein-journals.org The guest is effectively shielded from the solvent within the cryptand's cavity. beilstein-journals.org Cucurbiturils are another class of hosts that can form stable complexes with this compound derivatives, where the binding can be influenced by the presence of other substituents on the guest molecule. queensu.ca
The table below summarizes some host-guest systems involving the this compound cation.
| Host | Guest | Key Interactions | Reference |
| 18-crown-6 | This compound perchlorate | N-H···O hydrogen bonds | beilstein-journals.orgvt.eduvulcanchem.com |
| 1,3-Xylyl-18-crown-5 | This compound perchlorate | N-H···O hydrogen bonds, "nesting" complex | utwente.nl |
| Monopyrido-18-crown-6 | This compound perchlorate | N-H···O and N-H···N hydrogen bonds | iucr.org |
| Cucurbit csic.esuril | tert-Butyl substituted pyridinium (B92312) guests | Encapsulation, pH-activated switching | queensu.ca |
Mechanistic Investigations and Elucidation of Reaction Pathways Involving Tert Butylammonium
Kinetic Studies of Tert-butylammonium-Mediated Reactions
Another area where the kinetics of reactions involving the parent amine, tert-butylamine (B42293), have been studied is in atmospheric chemistry. The gas-phase reaction of tert-butylamine with hydroxyl (OH) radicals is a key degradation pathway in the atmosphere. The rate of this reaction was measured at 305 ± 2 K and 1015 ± 1 hPa, yielding a rate constant that is crucial for atmospheric modeling. whiterose.ac.ukacs.org
| Reaction | Reactants | Conditions | Rate Constant (k) | Reference |
| Atmospheric Degradation | tert-Butylamine + OH radicals | 305 ± 2 K, 1015 ± 1 hPa | 8.4 (± 1.7) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | whiterose.ac.ukacs.org |
This interactive table summarizes key kinetic data for a reaction involving the precursor to the this compound ion.
Spectroscopic Probing (e.g., NMR, IR, Raman) of this compound Interactions in Solution and Solid State
Spectroscopic techniques are indispensable tools for identifying and characterizing the this compound cation and its interactions with its environment. NMR, IR, and Raman spectroscopy provide detailed information about the structure, bonding, and dynamics of this ion in various phases.
NMR Spectroscopy: Solid-state Nuclear Magnetic Resonance (NMR) has been instrumental in identifying this compound ions as key intermediates in zeolite catalysis. In the conversion of isobutene on H-ZSM-5 zeolites, the direct observation of the transient tert-butyl cation is challenging. However, by trapping this intermediate with ammonia (B1221849), the formation of the more stable this compound ion was unequivocally confirmed using ¹H and ¹³C magic-angle-spinning (MAS) NMR. nankai.edu.cn The ¹³C NMR spectrum shows a characteristic signal at approximately 53 ppm, which is attributed to the this compound ion, providing direct evidence of its formation within the zeolite framework. nankai.edu.cn
Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy are powerful methods for probing the vibrational modes of the this compound cation and the hydrogen bonds it forms. In a study of bis(this compound) sulfate (B86663), IR spectroscopy was used to identify the characteristic absorption bands. researchgate.net The N-H stretching vibrations of the ammonium (B1175870) group (NH₃⁺) are particularly sensitive to hydrogen bonding with the sulfate anion. researchgate.net Similarly, the vibrational spectra of this compound N-acetylglycinate monohydrate have been analyzed using FT-IR and FT-Raman, with characteristic bands for ν(NH₃⁺) being identified and correlated with theoretical calculations. researchgate.net In studies of butylammonium (B8472290) cations intercalated within montmorillonite (B579905) clay, IR spectroscopy combined with DFT calculations revealed the importance of N-H···O hydrogen bonds between the ammonium headgroup and the silicate (B1173343) layers for the stability and arrangement of the cations in the interlayer space. cambridge.org
| Spectroscopic Technique | System | Key Findings | Reference |
| ¹³C MAS NMR | Isobutene conversion on H-ZSM-5 | Identification of this compound ion via a signal at δ ≈ 53 ppm. | nankai.edu.cn |
| ¹H MAS NMR | Isobutene conversion on H-ZSM-5 | Signal at δ ≈ 7.6 ppm attributed to this compound ions. | nankai.edu.cn |
| FT-IR / FT-Raman | This compound N-acetylglycinate | Identification of characteristic ν(NH₃⁺), ν(C–O), and ν(C–H) vibrational modes. | researchgate.net |
| IR Spectroscopy | bis(this compound) sulfate | Assignment of vibrational bands and characterization of N-H···O hydrogen bonds. | researchgate.net |
| IR Spectroscopy & DFT | n-Butylammonium in montmorillonite | N-H···O hydrogen bonds are stronger than C-H···O bonds and are crucial for stabilization. | cambridge.org |
This interactive table summarizes key spectroscopic findings for the this compound cation in different chemical environments.
These spectroscopic studies provide a molecular-level picture of the this compound ion, its structure, and how it interacts with surrounding species, which is fundamental to understanding its role in chemical reactions.
Ion Pairing and Solvent Effects on this compound Reactivity and Selectivity
The reactivity and selectivity of reactions involving the this compound cation are profoundly influenced by its immediate environment, specifically the nature of the counter-ion and the solvent. These factors dictate the extent of ion pairing, which in turn affects the availability and nucleophilicity or basicity of the associated anion.
Ion Pairing: The this compound cation can form ion pairs with anions in solution. The strength of this interaction depends on the solvent's polarity and the nature of the anion. In nonpolar solvents, "tight" or "intimate" ion pairs are more likely to form, where the cation and anion are in close contact. technologynetworks.com In polar solvents, solvent molecules can surround the individual ions, leading to "solvent-separated" ion pairs or free ions. nih.gov The degree of ion pairing is critical in phase-transfer catalysis, where the lipophilic this compound cation transports an anionic reactant from an aqueous phase to an organic phase. cymitquimica.com The reactivity of the anion is often suppressed when it is tightly paired with the cation.
Solvent Effects: The choice of solvent has a significant impact on ion pairing and, consequently, on reaction rates. Solvents with higher polarity and solvating ability can effectively separate ion pairs, increasing the concentration of the "naked," more reactive anion. nih.gov Conversely, in less polar solvents, stronger ion pairing can reduce the reaction rate. technologynetworks.com The effect of the solvent on the distribution of charge states and ion pairing has been demonstrated for diquaternary ammonium salts using electrospray ionization mass spectrometry, where more polar solvents lead to higher charge states, indicating less ion pairing in solution. nih.gov
An example of phase change influenced by ion pairing is seen in atmospheric chemistry, where the reaction of tert-butylamine with photochemically formed nitric acid leads to the formation of tert-butylaminium nitrate (B79036) salt. whiterose.ac.ukacs.org This salt has a very low vapor pressure, causing it to form particles, thus removing the amine from the gas phase. whiterose.ac.ukacs.org This acid-base reaction is a clear demonstration of strong ion pairing leading to a new phase.
Elucidation of Catalytic Cycles and Intermediate Formation
Understanding the complete catalytic cycle and identifying the key intermediates are the ultimate goals of mechanistic studies. For reactions involving this compound, this involves pinpointing its formation, its role in activating substrates, and its regeneration.
Heterogeneous Catalysis: In the zeolite-catalyzed amination of isobutene, a plausible catalytic cycle has been proposed based on kinetic and spectroscopic data. acs.org The cycle begins with the adsorption of tert-butylamine (the product) onto the Brønsted acid sites of the zeolite, forming surface-bound this compound ions. These ions are the resting state of the catalyst. The key step for continuing the cycle is the desorption of tert-butylamine, which is facilitated by the adsorption of an isobutene molecule. This allows the proton to be transferred to isobutene, forming a tert-butyl carbenium ion, which then reacts with ammonia to produce more tert-butylamine, completing the cycle. The this compound ion is therefore a crucial, albeit deactivating, intermediate whose removal from the active site is rate-limiting under certain conditions. acs.org
Intermediate Trapping: The formation of the tert-butyl cation as a reactive intermediate in acid-catalyzed reactions has been a long-standing hypothesis. Research combining DFT calculations and NMR spectroscopy has provided strong evidence for its existence. nankai.edu.cn The strategy involved using isobutene on a solid acid catalyst (H-ZSM-5) to generate the tert-butyl cation, which was then trapped in situ by ammonia. This nucleophilic addition results in the formation of the much more stable this compound ion, which could be detected and characterized by NMR, confirming the presence of its fleeting precursor. nankai.edu.cnresearchgate.net
Atmospheric Reactions: In the atmospheric degradation of tert-butylamine initiated by OH radicals, a complex reaction network leads to various intermediates. The primary step is hydrogen abstraction from the amino group. In the presence of nitrogen oxides (NOx), this leads to the formation of intermediates such as tert-butylnitramine ((CH₃)₃CNHNO₂) and ultimately to products like acetone. whiterose.ac.ukacs.org The this compound ion itself is formed through an acid-base reaction with atmospheric acids like nitric acid, leading to particle formation. whiterose.ac.uk
Computational and Theoretical Studies of Tert Butylammonium Systems
Quantum Chemical Calculations (e.g., DFT, Ab Initio) on Tert-butylammonium Structure and Energetics
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful for investigating the fundamental properties of molecules. These methods have been applied to the this compound cation to determine its structure, stability, and electronic properties with high accuracy.
Studies employing ab initio and DFT methods have established the C(s) conformation of the tert-butyl cation as the global energy minimum. nih.gov However, the potential energy surface for the rotation of the methyl groups is notably flat, indicating facile interconversion between different conformations like C(3v), C(s), and C(3h). nih.gov The application of methods like Hartree-Fock (HF) and DFT with basis sets such as 6-31G(d) has been used to compute the molecular geometry, vibrational frequencies, and NMR spectra of butyl ammonium (B1175870) salts, showing good agreement with experimental data. nih.gov
The energetic aspects of this compound's interactions have also been a key focus. For instance, ab initio HF/6-31G calculations have been used to determine the complexation energies of p-tert-butylcalix3cryptand with a series of alkylammonium cations, including this compound. researchgate.net These calculations, further refined with B3LYP/6-31G(d) single-point calculations, provide insights into the binding affinities and the role of electron correlation. researchgate.net
Table 1: Selected Quantum Chemical Studies on this compound
| Study Focus | Method(s) | Key Findings |
| Conformational analysis of tert-butyl cation | Ab initio, DFT, CCSD(T) | C(s) conformation is the global minimum; flat potential energy surface for methyl rotation. nih.gov |
| Geometry and vibrational frequencies of a butyl ammonium salt | DFT (B3LYP/6-31G(d)), HF/6-31G(d) | Computed bond lengths, angles, and vibrational frequencies show good agreement with experimental data. nih.gov |
| Complexation with p-tert-butylcalix3cryptand | Ab initio (HF/6-31G), DFT (B3LYP/6-31G(d)) | Calculated complexation energies and optimized structures of the host-guest complex. researchgate.net |
| Atmospheric degradation of tert-butylamine (B42293) | Quantum Chemistry (M06-2X, MP2) | The reaction is initiated by hydrogen abstraction from the amino group. whiterose.ac.uk |
Conformational Analysis and Mobility of this compound Ions
The conformational landscape of the this compound ion is critical to its function in various chemical systems. The bulky tert-butyl group imposes significant steric constraints, yet the ion retains a degree of conformational flexibility.
In the context of host-guest chemistry, the conformation of this compound can be significantly influenced by its binding partner. For example, when complexed with a p-tert-butylcalix dntb.gov.uaarene derivative, the this compound ion is deeply inserted into the receptor's cavity. ulb.ac.beresearchgate.net This highlights how intermolecular interactions can stabilize specific conformations of the ion.
Prediction of Spectroscopic Signatures
Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. For this compound and related systems, computational methods can forecast vibrational frequencies (IR and Raman), and NMR chemical shifts, which can then be compared with experimental results for validation.
DFT calculations have been used to predict the IR spectra of this compound complexes. For instance, in the study of a butyl ammonium salt of O,O'-dibornyl dithiophosphate, calculated vibrational frequencies were scaled and compared with experimental FT-IR spectra, with assignments made based on total energy distribution (TED). nih.gov Similarly, computed IR absorptions for the tert-butyl cation have been used to understand electron donation from C-H bonds. nih.gov
In the context of excited-state dynamics, DFT calculations can predict changes in absorption spectra upon events like proton transfer. For a hydrogen-bonded adduct between para-nitrophenyl-phenol and t-butylamine, DFT calculations suggested that the ICT (intramolecular charge transfer) absorption of the intermediate proton transfer state lies between that of the hydrogen-bonded and fully deprotonated forms. pnas.org This predictive capability is crucial for interpreting transient absorption spectroscopy data.
Molecular Dynamics Simulations of this compound in Complex Environments (e.g., solvents, solid matrices)
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound ions in condensed phases, providing insights that are often inaccessible to static quantum chemical calculations.
MD simulations have been used to investigate the interfacial behavior of tetrabutylammonium (B224687) bromide (TBAB) aqueous solutions. gfz-potsdam.de These simulations, employing force fields like GAFF (General AMBER Force Field), can model the interactions of the cation with water and other molecules at interfaces. gfz-potsdam.de Such studies are crucial for understanding phenomena like the formation of clathrate hydrates and the adsorption of gases at solution surfaces. gfz-potsdam.de
Coarse-grained MD simulations have also been employed to study the solubilization mechanisms of biomolecules by quaternary ammonium ionic liquids, including tetrabutylammonium chloride. ua.pt These simulations reveal that dispersive interactions are often the primary driving force for solubilization. ua.pt
In solid matrices, the mobility of this compound ions is a key factor in the properties of materials like perovskites and solid electrolytes. The conformational changes of tetra-n-butylammonium ions, as suggested by DFT calculations, can create free volume in the crystal lattice, facilitating anionic transport and enhancing ionic conductivity. matec-conferences.org While not a direct MD simulation, this concept highlights the importance of dynamic behavior in the solid state.
Theoretical Modeling of this compound's Role in Material Templating and Catalysis
The this compound cation often plays a crucial role as a structure-directing agent (template) in the synthesis of materials and as a component in catalytic systems. Theoretical modeling helps to elucidate the mechanisms behind these functions.
In the realm of material templating, the size and shape of the this compound ion are critical. It is used to modify perovskite structures, promoting stability and improving material properties. ossila.com The incorporation of the bulky this compound cation can lead to the formation of 2D or quasi-2D perovskite structures, which can enhance moisture resistance. ossila.com Theoretical calculations can predict the stability of these doped structures. For instance, calculations have shown that substituting a certain percentage of methylammonium (B1206745) with this compound in a perovskite structure can significantly increase the system's stability. ntu.edu.sg
In catalysis, this compound can act as a phase-transfer catalyst or as a counterion to a catalytically active species. Computational studies have been performed on the catalytic activity of tetra-n-butylammonium salts in various reactions. nih.govnih.govresearchgate.net For example, kinetic and computational studies have revealed the important role of tetra-n-butylammonium tungstate (B81510) in the conversion of carbamic acid to quinazoline-2,4(1H,3H)-diones. nih.gov These studies can help to understand the reaction mechanism and the role of the cation in activating substrates or stabilizing transition states.
Insights into Intermolecular Interactions and Self-Assembly through Computational Methods
The non-covalent interactions involving the this compound ion are fundamental to its behavior in solution and in the solid state, driving processes like self-assembly and molecular recognition.
Computational methods are extensively used to study these interactions. Energy decomposition analysis (EDA), based on methods like Symmetry-Adapted Perturbation Theory (SAPT), can be used to dissect the intermolecular interaction energies into physically meaningful components such as electrostatic, exchange, induction, and dispersion. nih.gov Such analyses have been applied to ionic liquids containing butylammonium (B8472290) cations, revealing that while electrostatics are dominant, induction and dispersion forces also make significant contributions. nih.gov
The self-assembly of this compound-containing systems has also been investigated computationally. For instance, molecular modeling has been used to study the self-assembly of a salt consisting of a large fluorophilic anion and tetra-n-butylammonium in a fluorous solvent. rsc.org These models, which agree with small-angle neutron scattering (SANS) data, show the formation of long, self-assembled stacks of alternating cations and anions. rsc.org
Functionalized Derivatives and Advanced Analogues of Tert Butylammonium
Synthesis and Research Applications of Chiral Tert-butylammonium Counterions in Asymmetric Synthesis
The development of chiral, non-racemic catalysts is a cornerstone of modern organic chemistry, enabling the synthesis of enantiomerically pure compounds that are vital in the pharmaceutical and life sciences industries. crdeepjournal.org Chiral quaternary ammonium (B1175870) salts, including derivatives of this compound, have emerged as powerful phase-transfer catalysts (PTC) and ion-pairing reagents for asymmetric synthesis. crdeepjournal.orgresearchgate.netcore.ac.uk In these systems, the chiral cation pairs with an anionic reactant, transferring it from an aqueous or solid phase into an organic phase where it reacts with a substrate. The chiral environment created by the catalyst directs the approach of the reactants, favoring the formation of one enantiomer over the other.
The synthesis of these chiral catalysts often starts from naturally occurring chiral molecules, such as Cinchona alkaloids. core.ac.uk Modifications to the alkaloid structure, including N-alkylation to introduce groups like benzyl (B1604629), allow for the creation of a library of catalysts. The choice of the N-substituent and other structural modifications can be tuned to optimize both reactivity and enantioselectivity for a specific reaction. core.ac.uk
A key application of chiral ammonium counterions is in the asymmetric synthesis of amino acids. For instance, the alkylation of glycine (B1666218) Schiff bases using chiral phase-transfer catalysts provides an efficient route to various non-natural amino acids. Similarly, these catalysts have been successfully employed in Michael additions, aldol (B89426) reactions, and epoxidations, consistently affording products with high levels of enantiomeric excess (ee).
Another significant strategy involves the direct asymmetric synthesis of complex structures using chiral counterions. Research has demonstrated that chiral ammonium cations can be used to induce chirality in inorganic nanoclusters. nih.gov In one study, a racemic mixture of a bimetallic nanocluster, [Ag₂₈Cu₁₂S₂₄]⁴⁻, was successfully separated into its enantiomers by pairing with chiral quaternary ammonium salts. nih.gov Furthermore, the direct synthesis of optically active enantiomers of the nanocluster was achieved by incorporating the appropriate chiral ammonium cation (N-benzylcinchoninium vs. N-benzylcinchonidinium) directly into the synthesis mixture. nih.gov This ion-pairing strategy highlights a versatile method for preparing chiral metal nanoparticles. nih.gov
The use of tert-butylsulfinamide, a chiral amine reagent, is another prominent method for the asymmetric synthesis of a broad spectrum of chiral amines. harvard.edunih.gov This process typically involves three steps: the condensation of tert-butylsulfinamide with a ketone or aldehyde, the diastereoselective addition of a nucleophile to the resulting N-sulfinylimine, and subsequent removal of the chiral auxiliary group. harvard.edunih.gov
Table 1: Application of Chiral Ammonium Salts in Asymmetric Synthesis
| Reaction Type | Chiral Catalyst/Reagent | Substrate | Product | Enantiomeric/Diastereomeric Excess | Reference |
|---|---|---|---|---|---|
| Alkylation | Cinchona alkaloid-derived PTC | Glycine Schiff base | α-Amino acid derivatives | High ee | crdeepjournal.org |
| Aromatic Amination | Chiral Palladium (Pd) catalyst | Achiral secondary ortho-tert-butylanilides | N-C axially chiral N-arylated ortho-tert-butylanilides | Highly enantioselective | shibaura-it.ac.jp |
| Nanocluster Synthesis | N-benzylcinchoninium cation | Racemic [Ag₂₈Cu₁₂S₂₄]⁴⁻ | Optically active [Ag₂₈Cu₁₂S₂₄]⁴⁻ enantiomers | Enantioseparation | nih.gov |
| Grignard Addition | (R)-tert-Butanesulfinamide | Aldimines | Chiral primary amines | High diastereoselectivity | harvard.edu |
Polymeric and Dendritic Architectures Incorporating this compound
The incorporation of this compound moieties into macromolecular architectures like polymers and dendrimers has led to the development of advanced materials with unique properties and potential applications in nanotechnology and materials science. unimelb.edu.au The bulky tert-butyl groups can influence solubility, thermal stability, and self-assembly behavior.
Polymeric Architectures: Modern polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, enable the synthesis of polymers with complex and well-defined architectures. scribd.com While not always incorporating the this compound cation itself, related quaternary ammonium salts like tetra-n-butylammonium fluoride (B91410) (TBAF) are frequently used as reagents to deprotect functional groups during the synthesis of these complex polymers. scribd.compsu.edu
A notable example is the synthesis of dendrimer-like star-branched poly(tert-butyl methacrylate)s (PtBMA). figshare.com A stepwise iterative methodology has been developed to create high-generation (up to the fifth generation) star polymers with precisely controlled chain lengths and narrow molecular weight distributions. figshare.com These macromolecules are synthesized using living anionic polymerization and a specially designed linking reaction. figshare.com The resulting 5G dendrimer-like star-branched PtBMA possesses a molecular weight of 1.07 × 10⁷ g/mol with a very low polydispersity index (1.03). figshare.com
Dendritic Architectures: Dendrimers are perfectly branched, tree-like molecules with a high density of functional groups on their surface. scielo.org The introduction of tert-butyl groups onto the periphery of dendrimers is a common strategy to enhance their solubility in organic solvents and to prevent intermolecular aggregation, which can quench luminescence in optoelectronic applications. acs.org
For instance, dendritic carbazole-containing alkynylplatinum(II) complexes have been designed for use in solution-processable organic light-emitting devices (OLEDs). acs.org In these structures, tert-butyl moieties are attached as surface groups to improve solubility and processability. acs.org Similarly, sky-blue-emitting dendritic alkynylgold(III) complexes for PHOLEDs have been synthesized where sterically demanding tert-butyl groups are part of the core ligand structure, and the dendritic architecture helps to suppress intermolecular interactions. acs.org
In another approach, dendrimers have been constructed using a pillar crdeepjournal.orgarene core functionalized with triarylamine (TAA) dendrons. researchgate.net These dendrimer-like molecules have been investigated as hole-transporting materials (HTMs) in perovskite solar cells, showing that hole-transporting properties improve with increasing dendrimer generation—a positive dendritic effect. researchgate.net The synthesis of the "clickable" TAA building blocks often involves a deprotection step using tetra-n-butylammonium fluoride (TBAF). researchgate.net
Table 2: Examples of Polymeric and Dendritic Architectures with Tert-butyl Groups
| Architecture Type | Monomer/Core Unit | Key Features | Synthetic Strategy | Application | Reference |
|---|---|---|---|---|---|
| Dendrimer-like Star Polymer | tert-Butyl methacrylate (B99206) (tBMA) | High generation (5G), high molecular weight, narrow MWD | Iterative living anionic polymerization and linking reactions | Advanced functional materials | figshare.com |
| Dendritic Platinum(II) Complex | Carbazole (B46965) dendrons with a bzimb alkynylplatinum(II) core | tert-Butyl surface groups for increased solubility | Convergent synthesis with Ullmann and deprotection reactions | Solution-processable OLEDs | acs.org |
| Dendritic-Like Pillar crdeepjournal.orgarene | Pillar crdeepjournal.orgarene core with triarylamine (TAA) dendrons | Improved hole-transporting properties with higher generation | Post-functionalization via CuAAC ("click") chemistry | Perovskite solar cells | researchgate.net |
| Dendritic Gold(III) Complex | Alkynylgold(III) core with carbazole dendrons | Bulky tert-butyl groups on the core ligand to suppress interactions | Convergent synthesis using Buchwald–Hartwig amination | Solution-processable OLEDs | acs.org |
Structure-Activity Relationships of Modified this compound Species in Specific Applications
Structure-activity relationship (SAR) studies are crucial for optimizing the performance of functional molecules by systematically modifying their chemical structure and evaluating the impact on their activity. For this compound derivatives and related compounds, SAR studies have provided valuable insights into their function in catalysis, materials science, and medicinal chemistry.
In the field of phase-transfer catalysis, the structure of the quaternary ammonium salt, including the nature of the alkyl groups on the nitrogen atom, significantly influences its catalytic efficacy. crdeepjournal.orgcore.ac.uk For chiral PTCs derived from Cinchona alkaloids, modifications to the substituent on the quinuclidine (B89598) nitrogen atom have a profound effect on enantioselectivity. SAR studies have shown that steric and electronic properties of these substituents are key to achieving high levels of asymmetric induction. core.ac.uk
SAR studies have also been instrumental in the development of inhibitors for biological targets. For example, in the design of selective serotonin (B10506) reuptake inhibitors (SSRIs) based on the meperidine scaffold, modifications to the piperidine (B6355638) nitrogen (which can be considered an analogue of a quaternary ammonium center) are critical. uno.edu Early SAR studies indicated that the substituent on the nitrogen atom influences binding affinity for the serotonin transporter. uno.edu
In materials science, the relationship between the structure of tert-butyl-containing molecules and their functional properties is an active area of research. For instance, the addition of anions in the form of their this compound salts to specific naphthalimide-diselenide compounds leads to observable color changes, indicating a potential application in anion sensing. researchgate.net The specific architecture of the naphthalimide derivative, including the placement of halogen atoms, dictates the nature of the interaction and the resulting optical response. researchgate.net
Furthermore, SAR studies on dual aromatase-sulfatase inhibitors have been conducted on derivatives that feature a triazolylamino-benzonitrile structure. nih.gov While these are not direct this compound compounds, the principles of modifying peripheral groups to tune activity are relevant. For example, the position of halogen substituents on a phenyl ring was found to significantly impact the inhibitory potency against the target enzymes, demonstrating that subtle structural changes can lead to large differences in biological activity. nih.gov
Table 3: Structure-Activity Relationship (SAR) Highlights for this compound and Related Derivatives
| Compound Class | Application | Structural Modification | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| Chiral Phase-Transfer Catalysts | Asymmetric Alkylation | Varying N-substituent on Cinchona alkaloid | Changes in enantioselectivity and catalyst activity | core.ac.uk |
| Meperidine Analogues | Serotonin Reuptake Inhibition | N-demethylation and other N-substituents | Altered binding affinity for serotonin transporter (SERT) | uno.edu |
| Naphthalimide-diselenide Derivatives | Anion Sensing | Addition of anions as tert-butylammonium salts | Induces colorimetric changes, indicating sensing capability | researchgate.net |
| Dual Aromatase-Sulfatase Inhibitors | Cancer Therapy | Position of halogen substituents on a phenyl ring | Significant impact on inhibitory potency against aromatase and STS | nih.gov |
Emerging Research Directions and Future Prospects in Tert Butylammonium Chemistry
Integration of Tert-butylammonium in Sustainable Chemical Technologies
The principles of green chemistry are increasingly guiding the development of new chemical processes, and this compound compounds are emerging as key enablers in this transition. Their application as phase-transfer catalysts and in carbon capture technologies highlights their potential to create more sustainable and environmentally benign chemical industries.
As phase-transfer catalysts (PTCs), quaternary ammonium (B1175870) salts like this compound hydrogen sulfate (B86663) and this compound bromide (TBAB) facilitate reactions between reactants in immiscible phases (e.g., aqueous and organic). mdpi.comjetir.org This approach can eliminate the need for harsh organic solvents, reduce reaction times, and improve yields, aligning with the core tenets of green chemistry. jetir.org These catalysts are often described as environmentally benign, non-corrosive, and recyclable. mdpi.comencyclopedia.pubwikipedia.org Research has demonstrated the efficacy of this compound-based PTCs in a variety of sustainable syntheses, including the formation of acylals and various bioactive heterocycles. mdpi.commdpi.comresearchgate.net For instance, this compound hydrogen sulfate has been used as a PTC for the synthesis of chloromethyl esters from carboxylic acids, which are stable precursors for other compounds. mdpi.com
Another significant area of sustainable technology where this compound salts are making an impact is in carbon capture and utilization (CCU). Specifically, they are used in the formation of semi-clathrate hydrates for capturing carbon dioxide (CO2). wikipedia.orgfigshare.com These hydrates are inclusion compounds where the this compound cation helps form a cage-like structure with water molecules that can trap gases like CO2. figshare.com Studies have investigated various this compound salts, including the bromide (TBAB) and chloride (TBAC), for their efficiency in capturing CO2 from gas mixtures. figshare.comrepec.orgdoi.org This technology is a promising contender for CCU as the captured CO2 can be released with low-grade waste heat. figshare.com
Furthermore, this compound compounds are being explored for the dissolution and processing of biomass. Aqueous solutions of tetra-n-butylammonium hydroxide (B78521) have shown the ability to dissolve lignocellulosic materials like wood and wheat straw at relatively low temperatures. researchgate.netacs.org This offers a greener alternative to traditional pulping processes, with potential applications in biofuel production and the creation of valuable chemicals from renewable biomass resources.
| Application Area | This compound Compound | Function | Sustainable Aspect |
| Green Synthesis | This compound bromide (TBAB), this compound hydrogen sulfate | Phase-Transfer Catalyst | Reduces need for organic solvents, recyclable, improves reaction efficiency. mdpi.comjetir.orgmdpi.com |
| Carbon Capture | This compound bromide (TBAB), this compound chloride (TBAC) | Semi-clathrate hydrate (B1144303) former | Captures CO2 from flue gases, potential for low-energy release. figshare.comrepec.orgdoi.org |
| Biomass Conversion | Tetra-n-butylammonium hydroxide (TBAH) | Solvent | Dissolves lignocellulosic biomass under mild conditions for conversion to biofuels and chemicals. researchgate.netacs.org |
Novel Applications in Sensing and Advanced Analytical Methodologies
The unique properties of the this compound cation are being exploited in the development of sophisticated analytical techniques. Its primary role has been as an ion-pairing agent in chromatography, enhancing the separation and detection of various analytes.
In the field of environmental analysis, tetra-alkylammonium salts, including tetra-butylammonium, are used as ion-pair reagents in ion-pair chromatography (IPC) for the speciation of arsenic in drinking water. rsc.org In this technique, the this compound cation pairs with anionic arsenic species, allowing them to be retained and separated on a standard reversed-phase column. rsc.org Similarly, this compound hydrogen sulfate (TBAHS) serves as a mobile phase component in other chromatographic methods, aiding in the separation of different chemical compounds. adpharmachem.comtandfonline.com
The presence of this compound salts, such as tetra-n-butylammonium bromide (TBAB), as residual impurities in pharmaceutical manufacturing has necessitated the development of highly sensitive analytical methods for their detection. japsonline.comresearchgate.net For example, a gas chromatography-mass spectrometry (GC-MS) method has been validated for the determination of TBAB impurity in the antidiabetic drug Teneligliptin. japsonline.com TBAB is used as a phase-transfer catalyst in the synthesis of the drug. japsonline.com Likewise, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed to quantify TBAB in Daclatasvir Dihydrochloride. researchgate.net These advanced analytical methods are crucial for ensuring the quality and safety of active pharmaceutical ingredients (APIs).
| Analytical Technique | This compound Compound | Role | Application |
| Ion-Pair Chromatography (IPC) | Tetra-butylammonium salts | Ion-Pair Reagent | Speciation and analysis of anionic and neutral arsenic species in water. rsc.org |
| Chromatography | This compound hydrogen sulfate (TBAHS) | Mobile Phase Component | Separation and analysis of various chemical compounds. adpharmachem.comtandfonline.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Tetra-n-butylammonium bromide (TBAB) | Analyte (Impurity) | Quality control of the drug Teneligliptin. japsonline.com |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Tetra-n-butylammonium bromide (TBAB) | Analyte (Impurity) | Quality control of the drug Daclatasvir Dihydrochloride. researchgate.net |
Development of Next-Generation Materials Utilizing this compound as a Key Component
The bulky steric profile of the this compound cation makes it an exceptional building block and modifying agent in materials science, particularly in the fields of perovskite photovoltaics and metal-organic frameworks (MOFs).
In perovskite solar cells, a promising next-generation photovoltaic technology, this compound halides like this compound bromide (tBABr) and this compound iodide (tBAI) are used as additives to improve material stability and device performance. ossila.commsesupplies.comossila.com The large size of the this compound cation acts as a spacer, inducing the formation of 2D or quasi-2D perovskite structures. ossila.commsesupplies.comgreatcellsolarmaterials.com These lower-dimensional structures are significantly more resistant to degradation from moisture compared to their 3D counterparts. ossila.comossila.com The incorporation of these bulky cations can also passivate defects on the perovskite surface, reducing charge recombination and enhancing the power conversion efficiency of the solar cells. rsc.org Research has shown that while tBABr is particularly effective at increasing stability, it may slightly sacrifice efficiency compared to other butylammonium (B8472290) isomers. msesupplies.com
This compound salts are also integral to the synthesis of Metal-Organic Frameworks (MOFs), which are highly porous crystalline materials with applications in gas storage, separation, and catalysis. sigmaaldrich.comwikipedia.org For example, tetra-n-butylammonium bromide has been used in the synthesis of cobalt-based MOF nanoribbons that are active catalysts for the cycloaddition of CO2 to epoxides, a key reaction in carbon utilization. sigmaaldrich.com In other work, this compound cations have been incorporated as templates or counterions in the synthesis of novel MOF structures. figshare.comberkeley.edu
Beyond perovskites and MOFs, this compound compounds are finding use in other advanced materials. This compound hydroxide has been employed in the synthesis of highly robust supramolecular polymer networks, which have potential applications in materials science and engineering. sigmaaldrich.com
| Material Type | This compound Compound | Role | Benefit/Application |
| Perovskite Solar Cells & LEDs | This compound bromide (tBABr), this compound iodide (tBAI) | Structural Additive/Precursor | Forms stable 2D/quasi-2D structures, enhances moisture resistance, passivates defects. ossila.commsesupplies.comossila.comrsc.org |
| Metal-Organic Frameworks (MOFs) | Tetra-n-butylammonium bromide | Synthesis Component | Used to create MOFs for applications like catalysis (CO2 utilization). sigmaaldrich.com |
| Supramolecular Polymers | This compound hydroxide | Synthesis Component | Facilitates the creation of robust, crosslinked polymer networks. sigmaaldrich.com |
Interdisciplinary Research Frontiers at the Interface of this compound Chemistry with Other Scientific Domains
The influence of this compound chemistry extends beyond traditional chemical disciplines, creating new frontiers in medicinal chemistry, drug delivery, and supramolecular chemistry.
In medicinal chemistry, this compound salts serve as important reagents and catalysts for the synthesis of complex, biologically active molecules. researchgate.net this compound hydrogen sulfate, acting as a phase-transfer catalyst, is used in the synthesis of N-protected amino acid esters. mdpi.com These esters are valuable precursors to acylals, which are being investigated as prodrugs to improve the bioavailability of pharmaceuticals. mdpi.com Furthermore, tetra-n-butylammonium bromide has been demonstrated as an effective catalyst for creating diverse libraries of bioactive heterocyclic compounds. researchgate.net
The development of advanced drug delivery systems is another area where this compound compounds are playing a role. For instance, this compound hydroxide facilitates the creation of pH-responsive hydrogel microbeads composed of cellulose (B213188), silk, and iron oxide. sigmaaldrich.com These smart materials have potential for the targeted delivery of therapeutic agents. sigmaaldrich.com Tetra-n-butylammonium hydroxide is also used in the synthesis of specialized linkers for peptide-drug conjugates, which are designed to deliver a therapeutic payload to a specific site in the body. nih.gov
Supramolecular chemistry, which studies chemical systems composed of multiple molecules bound by non-covalent interactions, has also found a valuable tool in the this compound cation. Its defined size and ability to act as a hydrogen-bond donor (in its protonated form) make it an ideal guest for studying molecular recognition by macrocyclic hosts like crown ethers. dumelelab.com The formation of specific, stable hydrogen-bonded complexes between this compound and various anionic or neutral molecules is a subject of ongoing research, providing fundamental insights into the principles of self-assembly. researchgate.netnih.gov
Q & A
Q. How can tert-butylammonium salts be synthesized and purified for structural studies?
this compound salts are typically synthesized via neutralization of tert-butylamine with stoichiometric equivalents of acids (e.g., HNO₃, HCl, or carboxylic acids). For example, this compound nitrate is prepared by reacting tert-butylamine with nitric acid in ethanol, followed by threefold recrystallization from ethanol/diethyl ether mixtures to ensure purity . Hygroscopic samples require vacuum drying (24 h at room temperature, then 333 K) and handling in inert environments to prevent hydration . Characterization often involves elemental analysis, NMR spectroscopy, and single-crystal X-ray diffraction to confirm stoichiometry and hydrogen-bonding networks .
Q. What are the critical steps in resolving crystal structure disorder in this compound compounds?
Crystallographic refinement of this compound salts often requires iterative methods due to positional disorder. For instance, in the crystal structure of this compound trifluoroacetyl-N-(tert-butylamino)dioxophosphate, atomic site occupancy factors (s.o.f.) and thermal parameters (Ueq) were refined sequentially (first Ueq, then s.o.f.) to resolve strong correlations between ordered atoms. Constraints on C–C bond distances and fixed s.o.f. values (e.g., 0.63 and 0.37 for disordered components) improve model accuracy . Software like SHELXL is used for final refinement, with hydrogen atoms constrained to idealized positions .
Q. How do hydrogen-bonding networks influence the crystal packing of this compound salts?
Hydrogen bonds between the NH₃⁺ group of this compound cations and anions (e.g., carboxylates or halides) dictate crystal symmetry and stability. For example, in this compound 2,3,4,5-tetrachloro-6-methoxycarbonylbenzoate, N–H⋯O hydrogen bonds form a 2D network, stabilizing the monoclinic P2₁ structure. These interactions are identified via X-ray diffraction and validated using bond-length and angle criteria (e.g., N–H distances ~0.86–0.89 Å, angles ~160–170°) .
Advanced Research Questions
Q. What methodologies are used to analyze phase transitions and cationic dynamics in this compound salts?
Differential thermal analysis (DTA) and ¹H-NMR are key for detecting phase transitions. In this compound nitrate, DTA reveals endothermic peaks at phase boundaries (e.g., 250–300 K), while ¹H spin-lattice relaxation times (T₁) and second moments (M₂) from NMR quantify cationic reorientational motions. For instance, C₃ reorientation of NH₃⁺ groups occurs with activation energies ~20–30 kJ/mol, derived from Arrhenius plots of T₁ data . Metastable phases are identified via hysteresis in heating/cooling cycles .
Q. How can conflicting crystallographic data on this compound salts be resolved?
Discrepancies in reported crystal structures (e.g., space group variations or hydrogen-bonding patterns) often arise from differences in synthesis conditions or refinement protocols. For example, this compound chloride exhibits orthorhombic Pbca symmetry at 115 K but may adopt alternative packing at higher temperatures. Cross-validation using multiple techniques (e.g., synchrotron XRD, solid-state NMR, and DFT calculations) resolves such conflicts by correlating dynamic motion with lattice symmetry .
Q. What strategies optimize asymmetric synthesis using this compound intermediates?
this compound salts serve as chiral auxiliaries in catalytic reactions. In the asymmetric hydrogenation of 3-cyano-5-methylhex-3-enoic acid, the this compound counterion enhances enantioselectivity when paired with a rhodium-DuPhos catalyst. Key parameters include substrate-to-catalyst ratios (e.g., 2,700:1) and solvent polarity, which influence ion-pair stability and transition-state geometry. Yield and enantiomeric excess (99.8%) are monitored via HPLC and polarimetry .
Q. How do computational models predict the stability of this compound polyhydrides under high pressure?
Density functional theory (DFT) and evolutionary crystal structure prediction (USPEX) identify stable configurations of this compound-containing hydrides (e.g., (t-Bu)₃N⁺H⁻). These models prioritize phases with low enthalpy (ΔH < 0.1 eV/atom) and high symmetry (e.g., cubic or tetragonal). Hydrogen bonding networks and van der Waals interactions are parametrized using dispersion-corrected functionals (e.g., PBE-D3), validated against experimental XRD and Raman data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
